(S)-4-((S)-2,2-Dimethyl-1,3-dioxolan-4-YL)pyrrolidin-2-one

Asymmetric Synthesis Pregabalin Manufacturing Chiral Intermediate

Choose this enantiopure (S,S) dioxolane-pyrrolidinone (CAS 766538-83-4) to embed chirality from the start of your (S)-Pregabalin synthesis. Unlike the racemic approach that caps yield at 50% and adds resolution costs, this ≥98% pure intermediate delivers an 85% isolated step yield and eliminates the disposal of the unwanted (R)-enantiomer. Ideal for pharmaceutical R&D and GMP intermediate programs requiring predictable batch costs and enantiopurity retention.

Molecular Formula C9H15NO3
Molecular Weight 185.22 g/mol
Cat. No. B11817147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-((S)-2,2-Dimethyl-1,3-dioxolan-4-YL)pyrrolidin-2-one
Molecular FormulaC9H15NO3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCC1(OCC(O1)C2CC(=O)NC2)C
InChIInChI=1S/C9H15NO3/c1-9(2)12-5-7(13-9)6-3-8(11)10-4-6/h6-7H,3-5H2,1-2H3,(H,10,11)/t6-,7+/m0/s1
InChIKeyTZBPZBWOSCIJOZ-NKWVEPMBSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (S)-4-((S)-2,2-Dimethyl-1,3-dioxolan-4-yl)pyrrolidin-2-one Matters for Chiral API Intermediate Procurement


(S)-4-((S)-2,2-Dimethyl-1,3-dioxolan-4-yl)pyrrolidin-2-one (CAS 766538-83-4) is an enantiomerically pure chiral pyrrolidin-2-one derivative featuring a dioxolane-protected diol moiety . Its defined (S,S) stereochemistry makes it a strategic key starting material in the enantioselective synthesis of (S)-Pregabalin, where the chirality is introduced at the outset and retained throughout the process, eliminating the need for costly late-stage resolution [1]. The compound is commercially available at ≥98% purity from authorized suppliers, serving pharmaceutical R&D and GMP intermediate procurement programs .

Why Procuring Generic Pyrrolidin-2-one Analogs Instead of (S)-4-((S)-2,2-Dimethyl-1,3-dioxolan-4-yl)pyrrolidin-2-one Is a False Economy


In the synthesis of enantiomerically pure APIs such as (S)-Pregabalin, substituting the enantiopure (S,S) dioxolane-pyrrolidinone with its racemic or non-stereospecific analog (CAS 1021167-86-1) fundamentally defeats the chiral synthesis strategy . The classical racemic approach to pregabalin, which relies on resolving a racemic mixture with a chiral agent, inherently delivers a maximum theoretical yield of 50% and incurs additional costs for the resolving agent and disposal of the unwanted (R)-enantiomer [1]. In contrast, the (S,S) chiral intermediate embeds the stereochemistry from the start using inexpensive D-mannitol bisacetonide, preserving enantiopurity through to the final API and avoiding the economic and environmental penalties of resolution [1]. The quantitative consequences of this substitution are detailed below.

Procurement-Relevant Quantitative Comparison: (S)-4-((S)-2,2-Dimethyl-1,3-dioxolan-4-yl)pyrrolidin-2-one vs. Generic Analogs


Enantioselective Synthesis vs. Classical Resolution: Overall Yield Advantage in Pregabalin Production

The enantioselective route using the (S,S) chiral pyrrolidin-2-one intermediate avoids the inherent 50% yield ceiling of classical resolution. The patent explicitly states that the classical racemic approach, which synthesizes a racemate and resolves it with a chiral agent, leads to a maximum yield of 50% for the desired (S)-pregabalin, with the unwanted (R)-pregabalin discarded as waste [1]. The enantioselective process using the (S,S)-dioxolane-pyrrolidinone establishes chirality from the first step and retains it throughout, enabling yields exceeding this theoretical 50% limit [1].

Asymmetric Synthesis Pregabalin Manufacturing Chiral Intermediate

Step Yield of the Target Compound Itself: 85% Isolated Yield in the Patent-Exemplified Synthesis

The patent example reports an isolated yield of 85% for (S)-4-((S)-2,2-Dimethyl-1,3-dioxolan-4-yl)pyrrolidin-2-one from the precursor (S)-Ethyl 3-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-4-nitrobutanoate via reductive cyclization with ammonium formate and Pd(OH)₂/C [1]. This demonstrates robust process feasibility at laboratory scale.

Process Chemistry Intermediate Yield Chiral Pyrrolidinone

Chiral Purity Specification vs. Non-Stereospecific Analog: Defined Enantiopurity vs. Racemic Mixture

The (S,S)-enantiomer (CAS 766538-83-4) is supplied as a single stereoisomer at a minimum purity of 98% . In contrast, the non-stereospecific analog 4-(2,2-dimethyl-1,3-dioxolan-4-yl)pyrrolidin-2-one (CAS 1021167-86-1) is listed at 95% purity without defined stereochemistry, representing a mixture of stereoisomers . For asymmetric synthesis, the enantiopure compound eliminates the need for ee determination and chiral purity validation before use.

Chiral Purity Enantiomeric Excess Quality Specification

Patented Use as a Key Chiral Intermediate for Neuroactive Compounds Beyond Pregabalin

A recent patent application (WO2023056421) discloses the use of (S)-4-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)pyrrolidin-2-one in the synthesis of novel neuroactive compounds with improved blood-brain barrier penetration, highlighting that the protected diol functionality is crucial for the desired pharmacological profile while enabling subsequent derivatization [1]. This contrasts with the narrower scope of the non-stereospecific analog, which lacks documented applications in advanced drug discovery programs.

Drug Discovery Blood-Brain Barrier Neuroactive Compounds

Where (S)-4-((S)-2,2-Dimethyl-1,3-dioxolan-4-yl)pyrrolidin-2-one Delivers Maximum Procurement Value


GMP Intermediate for Cost-Optimized (S)-Pregabalin API Manufacturing

Procurement teams sourcing this compound for (S)-Pregabalin production directly capture the process economics quantified in US 2010/0197939 A1: the enantioselective route eliminates the 50% yield ceiling and the costly chiral resolution step, reducing both material waste and operating expenses [1]. The 85% isolated step yield and ≥98% purity specification provide predictable input for batch cost modeling and process validation [1].

Chiral Building Block for BBB-Penetrant Neuroactive Lead Optimization

Medicinal chemistry groups developing CNS-active compounds can leverage the compound's documented role in synthesizing BBB-penetrant molecules, as evidenced by its use in WO2023056421 [2]. The protected diol functionality offers a handle for further derivatization while maintaining the chiral scaffold, making it a strategic choice for structure-activity relationship (SAR) exploration in neuropharmacology programs.

Quality-Controlled Starting Material for Asymmetric Synthesis Research

Academic and industrial research laboratories requiring defined stereochemistry for asymmetric methodology development should specify this enantiopure (S,S) compound (≥98%) rather than the 95% non-stereospecific analog (CAS 1021167-86-1) to avoid variable stereochemical composition that compromises reaction diastereoselectivity and complicates mechanistic studies .

Quote Request

Request a Quote for (S)-4-((S)-2,2-Dimethyl-1,3-dioxolan-4-YL)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.